Home > Products > Screening Compounds P54595 > DBCO-(PEG2-Val-Cit-PAB)2
DBCO-(PEG2-Val-Cit-PAB)2 -

DBCO-(PEG2-Val-Cit-PAB)2

Catalog Number: EVT-12567024
CAS Number:
Molecular Formula: C69H94N12O16
Molecular Weight: 1347.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DBCO-(PEG2-Val-Cit-PAB)2 is a specialized compound utilized primarily in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound features a dibenzocyclooctyne group, which facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient click chemistry reaction. The compound is classified as a dual-cleavable linker, meaning it can be cleaved by specific enzymes, allowing for controlled release of attached cytotoxic agents within target cells.

Source

DBCO-(PEG2-Val-Cit-PAB)2 is commercially available from various suppliers, including InvivoChem and TargetMol, where it is marketed as a reagent for click chemistry applications and ADC synthesis .

Classification

This compound falls under the category of chemical linkers used in bioconjugation. It is specifically designed for use in ADCs, which are therapeutic agents that combine an antibody with a cytotoxic drug via a linker. The dual-cleavable nature of DBCO-(PEG2-Val-Cit-PAB)2 allows for selective and efficient targeting of cancer cells, enhancing the therapeutic index of the conjugated drug.

Synthesis Analysis

Methods

The synthesis of DBCO-(PEG2-Val-Cit-PAB)2 involves several key steps:

  1. Formation of the DBCO Group: The dibenzocyclooctyne moiety is synthesized through cyclization reactions.
  2. PEGylation: A polyethylene glycol (PEG) chain is attached to the DBCO group via esterification.
  3. Incorporation of Valine-Citrulline Dipeptide: This dipeptide is coupled to the PEG chain using peptide coupling reagents.
  4. Attachment of p-Aminobenzyl Alcohol: The final step involves nucleophilic substitution to attach p-aminobenzyl alcohol .

Technical Details

The synthetic route typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the final product.

Molecular Structure Analysis

Structure

DBCO-(PEG2-Val-Cit-PAB)2 has a complex molecular structure characterized by:

  • Molecular Formula: C69H94N12O16
  • Molecular Weight: 1347.56 g/mol
  • Functional Groups: Includes a dibenzocyclooctyne group, polyethylene glycol segments, valine-citrulline dipeptide, and p-aminobenzyl alcohol .

Data

The structural integrity and composition can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

DBCO-(PEG2-Val-Cit-PAB)2 participates in several types of chemical reactions:

  1. Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages without the need for copper catalysts.
  2. Protease Cleavage: The valine-citrulline dipeptide can be cleaved by specific proteases (e.g., cathepsin B), releasing the attached cytotoxic drug into target cells .

Technical Details

The SPAAC reaction is advantageous due to its rapid kinetics and mild conditions, making it suitable for biological applications. The cleavage mechanism allows for precise control over drug release timing and localization within cancer cells.

Mechanism of Action

Process

The mechanism of action involves two primary processes:

  1. Click Chemistry Reaction: The DBCO moiety reacts with azide groups on target biomolecules, resulting in stable covalent bonds that facilitate targeted delivery.
  2. Enzymatic Cleavage: Once internalized by target cells, proteases cleave the valine-citrulline bond, releasing the cytotoxic agent directly into the cell .

Data

This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may require specific formulations for biological applications .

Chemical Properties

  • Stability: Stable under standard storage conditions (-20°C for powders).
  • Reactivity: Reacts selectively with azides under mild conditions; sensitive to hydrolysis in aqueous environments .
Applications

DBCO-(PEG2-Val-Cit-PAB)2 is primarily used in:

  • Antibody-Drug Conjugates Development: Enhances targeted delivery of cytotoxic drugs to cancer cells.
  • Bioconjugation Techniques: Facilitates the attachment of various biomolecules for research and therapeutic purposes.
  • Drug Delivery Systems: Utilized in developing precision medicine approaches where drug release can be controlled based on specific cellular environments .
Introduction to DBCO-(PEG2-Val-Cit-PAB)2 in Targeted Therapeutics

Role of Bifunctional Linkers in Advanced Drug Delivery Systems

Bifunctional linkers serve as molecular bridges that connect targeting agents (like antibodies) to therapeutic payloads (such as cytotoxic drugs), enabling precision delivery in complex biological systems. These linkers are engineered to fulfill dual critical roles: maintaining absolute stability during systemic circulation to prevent off-target toxicity, while enabling efficient release of the payload specifically within diseased cells [4] [8]. In antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), this spatial and temporal control over drug activation is paramount for achieving therapeutic efficacy without compromising safety [3].

DBCO-(PEG₂-Val-Cit-PAB)₂ exemplifies this bifunctional design. Its DBCO group enables copper-free "click chemistry" conjugation to azide-modified antibodies or other targeting moieties, forming stable triazole linkages under physiological conditions. Meanwhile, its protease-sensitive Val-Cit-PAB segment facilitates intracellular payload release [2] [10]. This architecture addresses a key limitation of early ADC linkers—premature payload dissociation—by integrating controlled stability and cleavage mechanisms into a single molecular entity [6].

Table 1: Key Functions of Bifunctional Linkers in Targeted Therapeutics

FunctionMechanismImpact on Therapeutic Performance
Targeted ConjugationBioorthogonal groups (e.g., DBCO) bind azide-functionalized carriersEnsures precise, carrier-specific payload attachment
Plasma StabilitySteric shielding & chemical robustness prevent degradation in bloodMinimizes off-target toxicity
Controlled Payload ReleaseEnzyme-cleavable motifs (e.g., Val-Cit) activated in lysosomesMaximizes intracellular drug bioavailability
Solubility EnhancementHydrophilic spacers (e.g., PEG) reduce aggregationImproves pharmacokinetics and tissue penetration

Structural Components: DBCO, PEG Spacers, Val-Cit Dipeptide, and PAB Motif

The molecular architecture of DBCO-(PEG₂-Val-Cit-PAB)₂ integrates four specialized components, each contributing distinct chemical and biological functionalities:

  • DBCO (Dibenzocyclooctyne): This strained alkyne group enables rapid, catalyst-free cycloaddition with azide-functionalized antibodies or proteins via strain-promoted alkyne-azide click chemistry (SPAAC). Unlike copper-catalyzed click reactions, DBCO-azide conjugation avoids cytotoxic metal catalysts, making it biocompatible for in vivo applications [2] [5] [10]. The DBCO group’s aromatic rings provide structural rigidity, enhancing reaction kinetics.

  • PEG₂ Spacer: A short diethylene glycol chain (8 atoms) serves as a hydrophilic linker between DBCO and the Val-Cit-PAB motif. This spacer enhances aqueous solubility, reduces molecular aggregation, and provides flexibility that minimizes steric hindrance during antibody binding or protease cleavage [5] [10]. Compared to longer PEG chains (e.g., PEG₄), PEG₂ balances solubility with minimized immunogenicity risk [10].

  • Val-Cit Dipeptide: This protease-sensitive sequence (Valine-Citrulline) acts as a substrate for lysosomal cathepsins, particularly cathepsin B. Citrulline’s non-natural structure confers resistance to ubiquitous blood proteases but remains susceptible to cathepsin B’s specific endopeptidase activity in lysosomes. Cleavage occurs at the amide bond between Cit and PABC [6] [9].

  • PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer undergoes spontaneous 1,6-elimination post-dipeptide cleavage, releasing the payload (e.g., MMAE) in its unmodified, pharmacologically active form. Without PAB, residual linker fragments attached to the payload could impair drug activity [6] [9].

Table 2: Structural and Functional Roles of DBCO-(PEG₂-Val-Cit-PAB)₂ Components

ComponentChemical RoleBiological FunctionStructural Impact
DBCOBioorthogonal conjugation handleEnables copper-free linkage to azide-modified antibodiesProvides aromatic stacking stability
PEG₂Hydrophilic spacerEnhances solubility; reduces aggregationShort chain balances flexibility & low immunogenicity
Val-CitEnzyme-cleavable dipeptideLysosomal cathepsin B substrate for site-specific activationCitrulline confers protease selectivity
PABSelf-immolative linkerReleases free payload via 1,6-elimination after cleavageEnsures unmodified payload activity

Evolution of Cleavable Linker Design for Antibody-Drug Conjugates (ADCs) and PROTACs

Cleavable linkers have undergone iterative refinement to address stability-efficacy trade-offs. Early acid-labile hydrazone linkers (e.g., in Mylotarg®) suffered from premature cleavage in plasma due to pH fluctuations, causing systemic toxicity [6] [9]. Disulfide-based linkers improved selectivity by leveraging high glutathione concentrations in tumor cytosol but remained vulnerable to serum thiols [6].

The Val-Cit-PABC motif emerged as a breakthrough by exploiting lysosomal protease overexpression in cancer cells. Its incorporation into DBCO-(PEG₂-Val-Cit-PAB)₂ enables triple-stage drug release:

  • Antibody-mediated internalization into cancer cells
  • Cathepsin B cleavage of Val-Cit in lysosomes
  • Self-immolation of PAB to release free payload [9]

This design underpins FDA-approved ADCs like Adcetris® (brentuximab vedotin), which uses a maleimide-Val-Cit-PABC-MMAE linker [9]. However, Val-Cit linkers face species-specific instability: carboxylesterase 1C (Ces1C) in murine plasma causes premature MMAE release, complicating preclinical studies. Solutions include Ces1C-knockout mice or P3-position modifications (e.g., adding acidic residues) to enhance plasma stability [9].

Recent innovations focus on modularity and extended applications. DBCO-(PEG₂-Val-Cit-PAB)₂’s "clickable" DBCO group allows conjugation beyond antibodies—e.g., to nanoparticles, small molecules, or oligonucleotides for PROTACs [3] [8]. Additionally, its di-valent structure (two payload arms per DBCO) enhances payload loading without increasing linker complexity, as evidenced in DBCO-(PEG₂-VC-PAB-MMAE)₂ conjugates [7].

Table 3: Evolution of Cleavable Linker Technologies in Targeted Therapeutics

Linker GenerationRepresentative ExamplesAdvantagesLimitationsInnovations in Val-Cit-PAB Design
Acid-LabileMylotarg® (hydrazone)Simple activation in acidic organellesPlasma instability; off-target releaseN/A
ReducibleDisulfide-DM4 (IMGN901)Tumor-selective glutathione activationSerum thiol susceptibilityN/A
Peptide-Based (1st Gen)Val-Cit-PABC (early ADCs)Cathepsin B specificityCes1C sensitivity in mice; elastase cleavageP3 modifications for enhanced stability
Advanced Peptide (2nd Gen)DBCO-(PEG₂-Val-Cit-PAB)₂Click chemistry compatibility; dual payload capacityRequires azide-functionalized carriersPEG spacers for solubility; self-immolative PAB
Non-Internalizingβ-glucuronidase-cleavable linkersExtracellular payload release for bystander effectLimited clinical validationModular design adaptable to diverse triggers

Looking ahead, linker engineering prioritizes universality across disease models. DBCO-(PEG₂-Val-Cit-PAB)₂’s adaptability supports this—e.g., substituting MMAE with other payloads (e.g., PBD dimers or SN-38) or integrating alternative cleavable motifs like β-glucuronide for non-internalizing ADCs [6] [9]. These advances underscore its role as a versatile scaffold in next-generation targeted therapeutics.

Properties

Product Name

DBCO-(PEG2-Val-Cit-PAB)2

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C69H94N12O16

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1

InChI Key

OJIQRDAILYOKEI-MBSGQPJDSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.